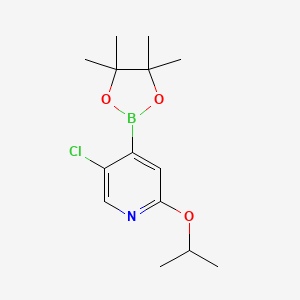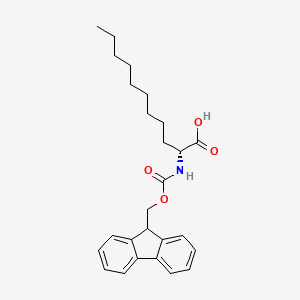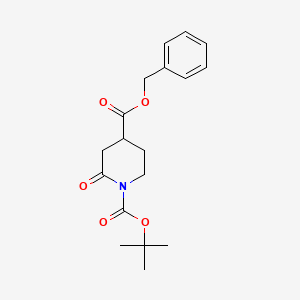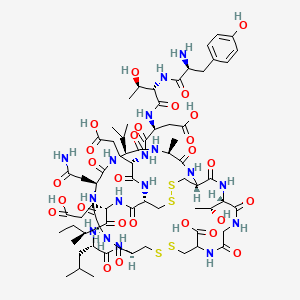
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride, also known as Zr-BTB, is an organometallic compound with a range of potential applications in biochemistry, drug discovery, and material science. Zr-BTB has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It is a colorless, crystalline solid that has a melting point of 233°C and a boiling point of 459°C. Zr-BTB is widely used as a catalyst in organic synthesis and as a reagent for various reactions.
Applications De Recherche Scientifique
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been used extensively in scientific research due to its unique properties and its ability to react with a variety of substrates. It has been used as a catalyst in organic synthesis, as a reagent for various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals and in the development of new materials.
Mécanisme D'action
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride acts as a Lewis acid, which is a substance that can accept electrons from other molecules. It is able to react with a variety of substrates, such as ketones, alcohols, and amines, and can be used as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
This compound has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It has been found to be non-toxic and non-irritating to skin and eyes, and has been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, this compound has been found to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride in laboratory experiments include its high thermal stability, its ability to react with a variety of substrates, and its non-toxic and non-irritating nature. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound is that it is a relatively slow catalyst, which can lead to longer reaction times.
Orientations Futures
The potential future applications of Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride are numerous. It could be used in the development of new materials, such as catalysts and polymers. Additionally, it could be used in the synthesis of novel pharmaceuticals and in the development of new drug delivery systems. It could also be used in the development of new catalysts for organic synthesis reactions, as well as in the synthesis of new heterocyclic compounds. Finally, this compound could be used in the development of new catalysts for the production of hydrogen.
Méthodes De Synthèse
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is synthesized by a two-step process. First, N-3-tert-butylsalicylidene-cyclohexylamine is reacted with anhydrous zirconium tetrachloride in the presence of a solvent, such as dichloromethane. The resulting product is then reacted with anhydrous hydrogen chloride in the presence of a solvent, such as dichloromethane, to produce this compound.
Propriétés
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)phenol;dichlorozirconium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H25NO.2ClH.Zr/c2*1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14;;;/h2*7-8,11-12,14,19H,4-6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHIOWICGDDXAM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2O2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)






![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
